Cas no 3535-43-1 (4-butoxy-3-methoxybenzoyl Chloride)
4-butoxy-3-methoxybenzoyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Butoxy-3-methoxybenzoyl chloride
- AC1M2XOE
- 4-butoxy-3-methoxy-benzoic Acid
- 4-Butoxy-3-methoxy-benzoesaeure
- SureCN1750327
- 4-n-butoxy-3-methoxybenzoil chloride
- ACMC-1CNVI
- 4-n-butoxy-3-methoxybenzoic acid
- AC1Q2XEF
- Benzoicacid, 4-butoxy-3-methoxy-
- 4-butoxy-3-methoxy-benzoyl chloride
- CTK1C6743
- 3535-43-1
- AKOS005173248
- BBL037057
- SCHEMBL11239964
- DTXSID801296913
- STL508740
- 4-BUTOXY-3-METHOXYBENZOYLCHLORIDE
- VS-13850
- MFCD11941019
- Benzoyl chloride, 4-butoxy-3-methoxy-
- ALBB-011379
- 4-butoxy-3-methoxybenzoyl Chloride
-
- MDL: MFCD11941019
- Inchi: 1S/C12H15ClO3/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3
- InChI Key: UTEDXHLVHFRYSN-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC(=C(C=1)OC)OCCCC)=O
Computed Properties
- Exact Mass: 242.07105
- Monoisotopic Mass: 242.0709720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
4-butoxy-3-methoxybenzoyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B282010-250mg |
4-Butoxy-3-methoxybenzoyl chloride |
3535-43-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
| TRC | B282010-500mg |
4-Butoxy-3-methoxybenzoyl chloride |
3535-43-1 | 500mg |
$ 450.00 | 2022-06-07 | ||
| TRC | B282010-1000mg |
4-Butoxy-3-methoxybenzoyl chloride |
3535-43-1 | 1g |
$ 720.00 | 2022-06-07 | ||
| Ambeed | A341093-1g |
4-Butoxy-3-methoxybenzoyl chloride |
3535-43-1 | 97% | 1g |
$267.0 | 2024-08-02 | |
| abcr | AB407853-500 mg |
4-Butoxy-3-methoxybenzoyl chloride |
3535-43-1 | 500MG |
€254.60 | 2023-02-16 | ||
| abcr | AB407853-1 g |
4-Butoxy-3-methoxybenzoyl chloride |
3535-43-1 | 1g |
€322.50 | 2023-06-17 | ||
| abcr | AB407853-5 g |
4-Butoxy-3-methoxybenzoyl chloride |
3535-43-1 | 5g |
€907.00 | 2023-06-17 | ||
| abcr | AB407853-10g |
4-Butoxy-3-methoxybenzoyl chloride; . |
3535-43-1 | 10g |
€1357.00 | 2025-02-09 | ||
| A2B Chem LLC | AF96753-500mg |
4-Butoxy-3-methoxybenzoyl chloride |
3535-43-1 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AF96753-1g |
4-Butoxy-3-methoxybenzoyl chloride |
3535-43-1 | >95% | 1g |
$509.00 | 2024-04-20 |
4-butoxy-3-methoxybenzoyl Chloride Suppliers
4-butoxy-3-methoxybenzoyl Chloride Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-butoxy-3-methoxybenzoyl Chloride
4-Butoxy-3-Methoxybenzoyl Chloride (CAS No. 3535-43-1): A Comprehensive Overview
4-Butoxy-3-Methoxybenzoyl Chloride, also known by its CAS registry number 3535-43-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzene, featuring a chloroformyl group attached to the benzene ring, along with substituents at the 3 and 4 positions. The 3-position bears a methoxy group (-OCH₃), while the 4-position is substituted with a butoxy group (-OCH₂CH₂CH₂CH₃). This unique structure endows the compound with distinctive chemical properties and potential applications in various industries.
The synthesis of 4-butoxy-3-methoxybenzoyl chloride typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions are carefully controlled to ensure high yields and purity. Recent advancements in catalytic systems have enabled more efficient syntheses, reducing production costs and environmental impact. Researchers have also explored alternative methods, including microwave-assisted synthesis and continuous-flow processes, to enhance reaction efficiency and scalability.
The physical properties of 4-butoxy-3-methoxybenzoyl chloride are well-documented. It exists as a crystalline solid at room temperature, with a melting point of approximately 60°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. Its molecular weight is around 260 g/mol, and it has a density of about 1.2 g/cm³. These properties make it suitable for various chemical transformations and applications.
In terms of chemical reactivity, 4-butoxy-3-methoxybenzoyl chloride is highly reactive due to the presence of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to form corresponding esters or amides. This reactivity has been exploited in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced materials. Recent studies have highlighted its utility in click chemistry reactions, where it serves as an efficient coupling agent for the formation of bioconjugates.
The substitution pattern on the benzene ring significantly influences the compound's electronic properties. The electron-donating methoxy and butoxy groups deactivate the ring towards electrophilic substitution but activate it towards nucleophilic aromatic substitution under certain conditions. This dual reactivity opens up possibilities for designing novel heterocyclic compounds and functional materials.
Applications of 4-butoxy-3-methoxybenzoyl chloride span across multiple domains. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology and inflammation. Its ability to form stable amides makes it valuable in peptide synthesis and drug delivery systems. In materials science, this compound is used as a precursor for high-performance polymers and coatings with tailored mechanical and thermal properties.
Recent research has focused on leveraging 4-butoxy-3-methoxybenzoyl chloride's unique properties for green chemistry applications. For instance, it has been employed in solvent-free reactions to minimize waste generation. Additionally, its use in catalytic cycles for asymmetric synthesis has been explored, offering new avenues for enantioselective drug production.
In conclusion, 4-butoxy-3-methoxybenzoyl chloride (CAS No. 3535-43-1) is a versatile compound with a rich structural framework that enables diverse chemical transformations. Its applications continue to expand as researchers uncover new ways to harness its reactivity and functionality. With ongoing advancements in synthetic methodologies and application development, this compound remains at the forefront of modern organic chemistry.
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